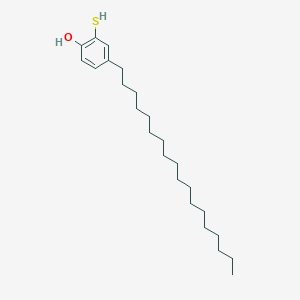
4-Octadecyl-2-sulfanylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octadecyl-2-sulfanylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a long octadecyl chain attached to the phenol ring, along with a sulfanyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octadecyl-2-sulfanylphenol typically involves the nucleophilic aromatic substitution of a suitable aryl halide with an octadecyl thiol. The reaction is usually carried out under basic conditions, often using a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a Meisenheimer complex, which then eliminates the halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-Octadecyl-2-sulfanylphenol undergoes various types of chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Brominated or nitrated phenol derivatives.
Scientific Research Applications
4-Octadecyl-2-sulfanylphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Octadecyl-2-sulfanylphenol involves its interaction with various molecular targets. The phenol group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The sulfanyl group can interact with metal ions, potentially inhibiting metal-catalyzed oxidative processes . Additionally, the long octadecyl chain allows the compound to integrate into lipid membranes, affecting membrane fluidity and function .
Comparison with Similar Compounds
Similar Compounds
4-Octadecylphenol: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
2-Sulfanylphenol: Lacks the long octadecyl chain, reducing its amphiphilic properties.
4-Octadecyl-2-methylphenol: Contains a methyl group instead of a sulfanyl group, altering its chemical reactivity.
Uniqueness
4-Octadecyl-2-sulfanylphenol is unique due to the combination of the long octadecyl chain and the sulfanyl group. This combination imparts both amphiphilic properties and enhanced reactivity, making it a versatile compound for various applications .
Properties
CAS No. |
88661-32-9 |
|---|---|
Molecular Formula |
C24H42OS |
Molecular Weight |
378.7 g/mol |
IUPAC Name |
4-octadecyl-2-sulfanylphenol |
InChI |
InChI=1S/C24H42OS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23(25)24(26)21-22/h19-21,25-26H,2-18H2,1H3 |
InChI Key |
UVRCQPAJKUQYIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C=C1)O)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















